5-Chloro-1-isobutyl-1H-1,2,4-triazole
Description
5-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 5 and an isobutyl group at position 1. The triazole ring system, known for its stability and versatile reactivity, is widely utilized in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
5-chloro-1-(2-methylpropyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXMPHLHFVQDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Microwave irradiation has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 175.61 g/mol
- IUPAC Name : 5-Chloro-1-isobutyl-1H-1,2,4-triazole
The triazole ring structure is pivotal for the compound's interaction with biological systems and its subsequent therapeutic effects.
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. The triazole moiety is known to exhibit significant antibacterial and antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens:
- Antifungal Activity : Studies have shown that compounds containing the triazole ring can be effective against fungi such as Candida albicans and Aspergillus fumigatus. For instance, certain derivatives demonstrate minimum inhibitory concentrations (MIC) significantly lower than established antifungal agents like fluconazole .
- Antibacterial Activity : The compound has also been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can exhibit potent antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli .
Medicinal Applications
The medicinal potential of this compound extends beyond antimicrobial activity:
Pharmaceutical Development
Research is ongoing into the use of this compound in developing new pharmaceuticals. Its derivatives have been incorporated into formulations aimed at treating various conditions:
- Antifungal Drugs : The structural features of this compound make it a candidate for developing novel antifungal agents.
- Antibacterial Agents : Given its efficacy against resistant bacterial strains, this compound could be pivotal in creating new antibacterial therapies .
Industrial Applications
In addition to its biological significance, this compound finds utility in industrial applications:
Agrochemicals
The compound is utilized in the production of agrochemicals. Its properties make it suitable for developing fungicides and herbicides that target specific plant pathogens without harming crops .
Chemical Synthesis
As a versatile intermediate in organic synthesis, this compound serves as a building block for synthesizing more complex organic molecules and other heterocyclic compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of 5-Chloro-1-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key properties of 5-Chloro-1-isobutyl-1H-1,2,4-triazole and related compounds:
Substituent Effects on Properties
- Electronic Effects : The chlorine atom at position 5 stabilizes the triazole ring through electron withdrawal, a feature shared with 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole .
- Toxicity : Unlike azocyclotin , which contains toxic tin, the target compound’s alkyl substituent likely reduces environmental and health risks.
Stability and Reactivity
Triazoles generally exhibit robust thermal and hydrolytic stability. The isobutyl group may sterically hinder nucleophilic attacks at position 1, improving stability under acidic conditions compared to smaller substituents. In contrast, the tin-based azocyclotin degrades into teratogenic metabolites, limiting its utility.
Biological Activity
5-Chloro-1-isobutyl-1H-1,2,4-triazole (C₆H₈ClN₃) is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The presence of a chlorine atom and an isobutyl group significantly influences its chemical reactivity and biological efficacy. Its unique substitution pattern enhances its potential as a pharmaceutical agent compared to other triazole derivatives.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism underlies its effectiveness against various fungal pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 4 | |
| Aspergillus niger | 8 | |
| Staphylococcus aureus | 2 | |
| Escherichia coli | 16 |
Research indicates that this compound can bind effectively to enzymes involved in fungal cell wall synthesis, disrupting normal cellular processes and leading to antifungal activity.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Activity
In vitro studies demonstrated that this compound induced apoptosis in HeLa and Jurkat cells with IC50 values ranging from 10 to 20 µM. Its mechanism involves the inhibition of tubulin polymerization and disruption of the cell cycle.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| Jurkat | 20 | Inhibition of tubulin polymerization |
| A549 (Lung) | 25 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazole ring or side chains can significantly alter biological activity. For instance, compounds with additional halogen substitutions or different alkyl groups often exhibit enhanced potency against specific pathogens.
Table 3: SAR Analysis of Triazole Derivatives
| Compound Name | Substitution Pattern | Activity Profile |
|---|---|---|
| 3-Chloro-5-isobutyl-1H-1,2,4-triazole | Chlorine at position 3 | Enhanced reactivity |
| 5-Chloro-3-methyl-1H-1,2,4-triazole | Methyl instead of isobutyl | Different biological profile |
| 5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole | Isopropyl group at position 3 | Improved membrane penetration |
The mode of action for triazoles generally involves hydrogen-bonding and dipole interactions with biological receptors. The specific biochemical pathways affected depend on the target organism and environmental conditions.
Biochemical Pathways
This compound interacts with various biological targets:
- Inhibition of Ergosterol Synthesis: Disrupts fungal cell membrane integrity.
- Tubulin Inhibition: Prevents cancer cell proliferation.
- Anti-inflammatory Pathways: Modulates cytokine production in immune responses.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-1-isobutyl-1H-1,2,4-triazole?
- Methodological Answer : The synthesis typically involves cyclocondensation of isobutylamine with a chlorinated precursor. A general approach includes:
Precursor Preparation : React 1,2,4-triazole derivatives with isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isobutyl group.
Chlorination : Use POCl₃ or PCl₅ as chlorinating agents at reflux temperatures (80–100°C) for 6–12 hours.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- Spectral Analysis :
- ¹H NMR : Expect signals at δ 1.02 (d, 6H, isobutyl CH₃), δ 2.20 (m, 1H, isobutyl CH), δ 4.15 (d, 2H, N-CH₂), and δ 8.50 (s, 1H, triazole-H) .
- IR : Look for C-Cl stretch at ~650 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 188.1 (calculated for C₆H₁₁ClN₃).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- Validation : Cross-reference with published data for analogous triazoles (e.g., 5-Amino-3-(benzylthio)-1H-1,2,4-triazole) to resolve ambiguities .
Q. What are the stability and storage conditions for this compound?
- Methodological Answer :
- Stability : The compound is sensitive to moisture and light. Degradation studies (TGA/DSC) show decomposition above 200°C.
- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis.
- Monitoring : Regularly check purity via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example:
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 70–110°C | 90°C |
| Solvent | DMF, THF, AcCN | DMF |
| Catalyst | K₂CO₃, NaH, Et₃N | K₂CO₃ |
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerized triazoles). Adjust stoichiometry (1.2:1 amine:halide ratio) to suppress them.
- Kinetic Studies : Track reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts or IR vibrations).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to confirm peak assignments.
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single-crystal structures. For example, a similar triazole (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) was confirmed via X-ray to have a planar triazole ring .
Q. How can mechanistic studies elucidate the biological activity of this compound?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Prioritize binding poses with ΔG < –7 kcal/mol.
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., fluorescence-based assays for kinase inhibition).
- Metabolic Profiling : Use LC-HRMS to identify metabolites in hepatocyte models, focusing on chloro-triazole hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
